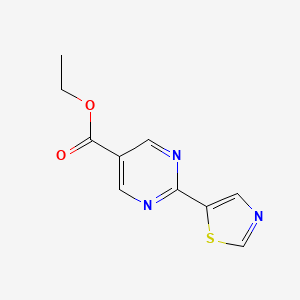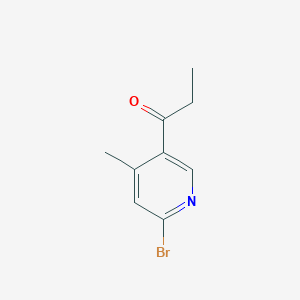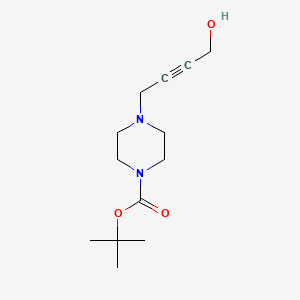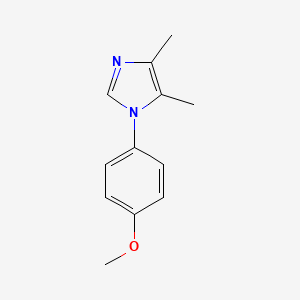
1-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)piperidine is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group
Preparation Methods
The synthesis of 1-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)piperidine typically involves multiple steps:
Synthesis of 4-Bromo-1-methyl-1H-pyrazole: This can be achieved by bromination of 1-methylpyrazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Formation of the Sulfonyl Intermediate: The 4-bromo-1-methyl-1H-pyrazole is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonyl intermediate.
Coupling with Piperidine: Finally, the sulfonyl intermediate is coupled with piperidine under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)piperidine can undergo various chemical reactions:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone using reagents like lithium aluminum hydride (LiAlH4) or hydrogen peroxide (H2O2), respectively.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF).
Scientific Research Applications
1-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Biological Studies: It can be used in studies investigating enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways . The bromine and sulfonyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
4-Bromo-1-methyl-1H-pyrazole: A simpler structure lacking the sulfonyl and piperidine groups.
1-Methyl-4-bromopyrazole: Another related compound with similar reactivity but different substitution patterns.
Sulfonyl-substituted Pyrazoles: These compounds share the sulfonyl group but may have different substituents on the pyrazole ring.
The uniqueness of 1-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)piperidine lies in its combination of a brominated pyrazole ring with a sulfonyl group and a piperidine moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H16BrN3O2S |
|---|---|
Molecular Weight |
322.22 g/mol |
IUPAC Name |
1-[(4-bromo-2-methylpyrazol-3-yl)methylsulfonyl]piperidine |
InChI |
InChI=1S/C10H16BrN3O2S/c1-13-10(9(11)7-12-13)8-17(15,16)14-5-3-2-4-6-14/h7H,2-6,8H2,1H3 |
InChI Key |
JWLHGDKAQMGEQM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)CS(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11793845.png)

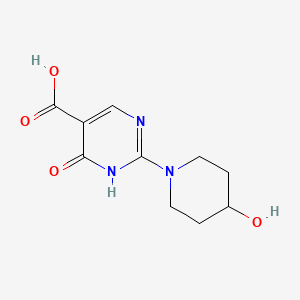

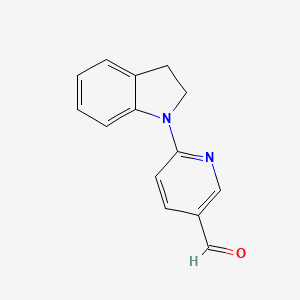
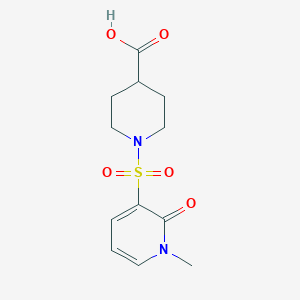
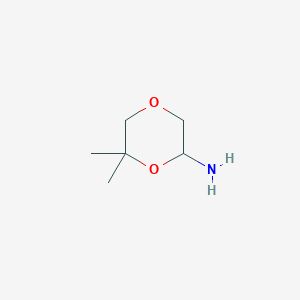
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B11793908.png)


